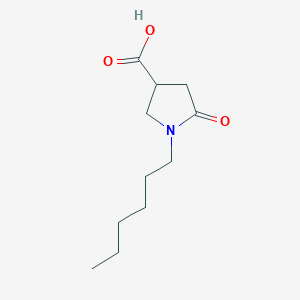

1-Hexyl-5-oxopyrrolidine-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hexyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-3-4-5-6-12-8-9(11(14)15)7-10(12)13/h9H,2-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKDTUOUWLJSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388726 | |

| Record name | 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116167-27-2 | |

| Record name | 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 1 Hexyl 5 Oxopyrrolidine 3 Carboxylic Acid and Its Derivatives

Foundational Synthetic Routes to the Pyrrolidine (B122466) Ring System

The formation of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is the critical first step in accessing these scaffolds. Various cyclization strategies have been developed to construct this essential core structure.

Cyclization reactions are a cornerstone of heterocyclic chemistry, providing direct access to ring systems from acyclic precursors. These methods often involve the formation of one or more carbon-carbon or carbon-heteroatom bonds in a single step.

Electroreductive cyclization has emerged as a green and efficient method for synthesizing pyrrolidine derivatives. nih.gov This technique utilizes an electric current to initiate the cyclization cascade, often avoiding the need for harsh or toxic chemical reagents. nih.govchemistryviews.org One prominent approach involves the electroreductive cyclization of an imine with a terminal dihaloalkane, such as 1,4-dibromobutane. nih.govresearchgate.net The reaction can be performed in either a conventional batch-type reactor or a flow microreactor, with the latter offering enhanced efficiency due to a large specific surface area. nih.gov The process involves the reduction of the imine substrate at the cathode, which initiates the cyclization. nih.govresearchgate.net

Another electrochemical strategy involves the generation of N-centered radicals from tosyl-protected amines. chemistryviews.org These radicals can then undergo an intramolecular hydrogen atom transfer followed by ring closure to form the pyrrolidine ring. This method is notable for its mild conditions and the use of inexpensive graphite (B72142) and stainless steel electrodes. chemistryviews.org

Table 1: Comparison of Electroreductive Cyclization Methods for Pyrrolidine Synthesis

| Method | Precursors | Key Features | Reactor Type | Reference |

|---|---|---|---|---|

| Imine/Dihaloalkane Cyclization | Imines, Terminal Dihaloalkanes | Eliminates use of expensive/toxic reagents; efficient C-N bond formation. | Batch or Flow Microreactor | nih.gov |

Intramolecular cycloaddition reactions provide a powerful and stereocontrolled route to complex pyrrolidine architectures. acs.org Among these, the [3+2] dipolar cycloaddition of azomethine ylides is particularly well-established. acs.org Azomethine ylides can be generated from various precursors, including the reaction of α-amino acids with aldehydes, which proceed via decarboxylation. acs.orgmdpi.com The ylide intermediate then undergoes a spontaneous intramolecular cycloaddition with a tethered dipolarophile (such as an alkene) to construct the pyrrolidine ring, often with high stereoselectivity. acs.orgacs.org

Photocycloaddition reactions also offer a pathway to the pyrrolidine core. For instance, intramolecular [2+2] photocycloaddition of N-Boc protected 4-(allylaminomethyl)-2(5H)-furanones can produce rigid, polycyclic structures containing the pyrrolidine motif. rsc.org

Once the core 5-oxopyrrolidine-3-carboxylic acid scaffold is obtained, its derivatization allows for the synthesis of a wide array of analogues, including the target compound, 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid.

The Castagnoli-Cushman reaction is a classic and highly effective method for synthesizing 4-carboxypyrrolidin-2-ones. rsc.orgnih.gov This reaction involves the condensation of an imine with a cyclic anhydride (B1165640), such as succinic anhydride. nih.gov For the synthesis of this compound, the required imine would be generated from hexylamine (B90201) and a suitable aldehyde. The reaction proceeds through the nucleophilic attack of the enolate of succinic anhydride on the imine, followed by an intramolecular cyclization via amidation to form the γ-lactam ring. nih.gov This methodology is known for its ability to create multiple contiguous stereocenters with a degree of stereocontrol. nih.gov

A common alternative for creating N-substituted 5-oxopyrrolidine-3-carboxylic acids is the direct condensation of a primary amine with itaconic acid, typically by heating in a suitable solvent or under solvent-free conditions. mdpi.comresearchgate.netnih.gov

The carboxylic acid group at the 3-position of the pyrrolidine ring is a versatile handle for further chemical modification.

Esterification: The carboxylic acid can be readily converted to its corresponding ester. A standard procedure involves heating the acid in an alcohol, such as methanol, with a catalytic amount of a strong acid like sulfuric acid. mdpi.comnih.gov This reaction is fundamental for producing intermediates that may have better solubility or reactivity in subsequent steps, such as N-alkylation.

Amide and Hydrazide Formation: The carboxylic acid can also be transformed into a variety of amides and related structures. A particularly useful derivative is the corresponding acid hydrazide, which can be synthesized by first converting the carboxylic acid to its methyl ester and then reacting it with hydrazine (B178648) monohydrate. mdpi.comnih.gov This hydrazide intermediate serves as a key building block for creating a diverse range of hydrazones by condensation with various aromatic and heterocyclic aldehydes. mdpi.commdpi.comktu.lt These modifications are instrumental in exploring the structure-activity relationships of this class of compounds. mdpi.comktu.edu

Table 2: Selected Functionalization Reactions of the 5-Oxopyrrolidine-3-carboxylic Acid Scaffold

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ (cat.) | Methyl 5-oxopyrrolidine-3-carboxylate | mdpi.comnih.gov |

| Hydrazide Formation | 1. Esterification; 2. Hydrazine monohydrate | 5-Oxopyrrolidine-3-carbohydrazide | mdpi.comnih.gov |

| Hydrazone Formation | Acid hydrazide, Aromatic aldehyde | N'-substituted-5-oxopyrrolidine-3-carbohydrazide | mdpi.comktu.lt |

Derivatization Strategies for 5-Oxopyrrolidine-3-carboxylic Acid Scaffolds

Advanced Synthetic Techniques and Catalysis

Recent progress in synthetic organic chemistry has provided powerful tools for the construction of highly functionalized and stereochemically defined pyrrolidine rings. These methods often employ catalytic systems to achieve high efficiency and selectivity, minimizing waste and allowing for the creation of complex molecular architectures from simple precursors.

Stereoselective Synthesis Methods for Pyrrolidine Derivatives

Achieving control over the three-dimensional arrangement of atoms is a central goal in the synthesis of bioactive molecules. Stereoselective methods for constructing pyrrolidine derivatives are critical for isolating the desired biological activity and minimizing off-target effects.

Asymmetric catalysis has emerged as a powerful strategy for the enantioselective synthesis of pyrrolidine derivatives. This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

One of the most versatile methods for the asymmetric synthesis of pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. acs.org This method allows for the construction of the pyrrolidine core with multiple stereocenters in a single step. The versatility of this reaction enables access to a wide range of stereochemical patterns, making it a highly valuable tool in medicinal chemistry. acs.org

Gold-catalyzed tandem reactions have also been developed for the stereoselective synthesis of pyrrolidine derivatives. For instance, a gold-catalyzed tandem alkyne hydroamination/iminium ion formation/allylation sequence provides expedient access to pyrrolidines bearing a tetrasubstituted carbon stereocenter. nih.gov This methodology has been successfully applied to the asymmetric synthesis of complex natural products. nih.gov

Another notable advancement is the "clip-cycle" strategy, which involves an alkene metathesis reaction to "clip" a Cbz-protected bis-homoallylic amine to a thioacrylate. This is followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine ring with high enantioselectivity. rsc.org

The following table summarizes key asymmetric catalytic methods for the synthesis of pyrrolidine derivatives.

| Catalytic System | Reaction Type | Key Features |

| Chiral Metal Complexes (e.g., Cu(I)) | 1,3-Dipolar Cycloaddition | High stereocontrol, access to diverse stereoisomers. acs.orgnih.gov |

| Gold Catalysts | Tandem Hydroamination/Cyclization | Forms tetrasubstituted carbon stereocenters. nih.gov |

| Chiral Phosphoric Acids | Aza-Michael Cyclization | "Clip-cycle" strategy for high enantioselectivity. rsc.org |

The use of readily available chiral starting materials, often derived from the chiral pool, is a well-established and effective strategy for the synthesis of enantiomerically pure pyrrolidine derivatives. Natural amino acids, such as proline and 4-hydroxyproline, are common chiral precursors due to their inherent stereochemistry and functional handles that allow for further elaboration. acs.org

For example, (S)-prolinol, which can be obtained by the reduction of proline, serves as a starting compound for the synthesis of various drugs. acs.org Similarly, commercially available Boc-protected trans-4-hydroxy-L-proline is a versatile precursor for more complex pyrrolidine-containing molecules. acs.org

Beyond amino acids, other chiral molecules can be employed. For instance, the synthesis of a novel chiral pyrrolidine has been achieved using 2,3-O-iso-propylidene-D-erythronolactol as a suitable starting material. researchgate.net This approach leverages the stereochemistry of the carbohydrate-derived precursor to control the stereocenters in the final pyrrolidine product. researchgate.net The resolution of racemic intermediates using chiral resolving agents, such as (S)-(−)-camphanic acid, is another strategy to access enantiomerically pure pyrrolidine precursors. nih.gov

The table below highlights common chiral precursors used in pyrrolidine synthesis.

| Chiral Precursor | Source/Type | Common Transformations |

| L-Proline | Amino Acid | Reduction to prolinol, various N- and C-functionalizations. acs.org |

| trans-4-Hydroxy-L-proline | Amino Acid Derivative | Oxidation, esterification, and other functional group manipulations. acs.org |

| 2,3-O-iso-propylidene-D-erythronolactol | Carbohydrate Derivative | Multi-step conversion to functionalized pyrrolidines. researchgate.net |

Palladium-Catalyzed C(sp³)–H Functionalization

Direct functionalization of otherwise unreactive C(sp³)–H bonds represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to molecular construction. Palladium catalysis has been at the forefront of this field, enabling the selective activation and functionalization of C–H bonds in saturated heterocycles like pyrrolidine.

To overcome the challenge of selectively activating a specific C–H bond among many, chemists employ directing groups. These are functional groups that coordinate to the metal catalyst, bringing it into close proximity to the targeted C–H bond and facilitating its cleavage.

For the functionalization of pyrrolidines, various directing groups have been developed. A thioacyl group, for example, can direct the palladium-catalyzed α-arylation of 3-pyrrolines. rsc.org Aminoquinoline amides are particularly powerful and frequently used directing groups. acs.org An aminoquinoline auxiliary at the C(3) position of a pyrrolidine ring can direct the palladium-catalyzed C–H arylation to the C(4) position with excellent regio- and stereoselectivity. nih.govacs.org This strategy allows for the selective synthesis of cis-3,4-disubstituted pyrrolidines. acs.org

The choice of directing group can significantly influence the outcome of the reaction. For instance, the development of a 4-dimethylamine-8-aminoquinoline (DMAQ) directing group has been shown to accelerate the reaction rate and improve yields and cis-selectivity in the C4 arylation of pyrrolidines. acs.org

| Directing Group | Position on Pyrrolidine Ring | Targeted C–H Bond |

| Thioacyl | N1 | C2 (α-position) rsc.org |

| Aminoquinoline | C3 | C4 nih.govacs.org |

| Methoxyaminoquinoline | C2 | C3 organic-chemistry.org |

The introduction of aryl groups into the pyrrolidine scaffold is of significant interest in medicinal chemistry, as the aryl moiety can engage in crucial interactions with biological targets. Palladium-catalyzed C–H arylation has emerged as a powerful method for forging C(sp³)–C(aryl) bonds directly.

Using the directed C–H activation strategies described above, a variety of aryl groups can be installed onto the pyrrolidine ring. The coupling partners are typically arylboronic acids or aryl iodides. nih.govrsc.orgorganic-chemistry.org For instance, the Pd(II)-catalyzed α-C(sp³)–H arylation of pyrrolidines with arylboronic acids is a notable development, allowing for the coupling of methylene (B1212753) C–H bonds with organometallic reagents. nih.gov This transformation is applicable to a wide array of pyrrolidines and boronic acids, including heteroaromatic ones. nih.gov

The functionalization of C(sp³)–H bonds at the unactivated 3-position of proline derivatives has been achieved using aryl iodides and palladium catalysis, affording cis-2,3-disubstituted pyrrolidines as single stereoisomers. organic-chemistry.org This C-3 arylation occurs in high yield and the directing group can be readily removed to provide primary amide derivatives suitable for fragment-based drug discovery. organic-chemistry.org

The following table provides examples of palladium-catalyzed C–H arylation reactions on the pyrrolidine ring.

| Pyrrolidine Substrate | Arylating Agent | Catalyst System | Product |

| N-Thioacyl-3-pyrroline | Arylboronic Acid | Pd(II) | 2-Aryl-3-pyrroline rsc.org |

| C3-Aminoquinoline Pyrrolidine | Aryl Iodide | Pd(OAc)₂ | cis-3,4-Disubstituted Pyrrolidine acs.org |

| N-Boc-pyrrolidine | Aryl Bromide | Pd(OAc)₂ / tBu₃P-HBF₄ | 2-Aryl-N-Boc-pyrrolidine |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to the synthesis of diverse molecular scaffolds. In the context of this compound and its analogs, MCRs provide a powerful tool for the rapid construction of the pyrrolidinone core with a high degree of molecular diversity.

One-Pot Three-Component Cycloaddition Reactions

One-pot three-component cycloaddition reactions are particularly well-suited for the synthesis of substituted pyrrolidines. These reactions often proceed via the in situ generation of a reactive intermediate, which then undergoes a cycloaddition with a dipolarophile. A common strategy involves the reaction of an amine, an aldehyde, and a dienophile. For instance, the synthesis of pyrrolidine derivatives can be achieved through a three-component reaction between aldehydes, amines, and cyclopropane (B1198618) dicarboxylates in the presence of a catalyst such as cerium(III) chloride. tandfonline.com

While a direct one-pot three-component synthesis of this compound has not been extensively detailed in the literature, the general principles of this methodology can be applied. A hypothetical approach could involve the reaction of hexylamine, a suitable aldehyde, and a derivative of itaconic acid. The selection of appropriate catalysts and reaction conditions would be crucial to control the regioselectivity and stereoselectivity of the cycloaddition.

The following table illustrates the variety of components that can be used in three-component reactions to generate substituted pyrrolidines, showcasing the potential for creating a library of derivatives.

| Aldehyde Component | Amine Component | Dienophile/Dipolarophile | Catalyst/Conditions | Product Type |

| Aromatic Aldehydes | Primary Amines | Maleimides | Various | Spiro-pyrrolidines |

| Aliphatic Aldehydes | α-Amino Acids | Chalcones | Methanol, Reflux | Substituted Pyrrolidines |

| Glyoxal Derivatives | Alkylamines | Itaconic Acid Esters | Lewis Acids | Functionalized Pyrrolidines |

Azomethine Ylide Mediated Processes

Azomethine ylides are nitrogen-based 1,3-dipoles that are highly valuable intermediates in the synthesis of pyrrolidines through [3+2] cycloaddition reactions. osaka-u.ac.jpnih.gov These reactions are known for their high degree of stereocontrol, allowing for the formation of multiple stereocenters in a single step. acs.org The azomethine ylide can be generated in situ from various precursors, including the condensation of α-amino acids or their esters with aldehydes.

The synthesis of this compound derivatives via an azomethine ylide mediated process would likely involve the reaction of a glycine (B1666218) ester with an appropriate aldehyde to form the azomethine ylide. This intermediate would then react with a suitable dipolarophile, such as an α,β-unsaturated ester, to construct the pyrrolidine ring. The hexyl group could be introduced either on the initial amine or through a subsequent N-alkylation step.

The versatility of the azomethine ylide cycloaddition is highlighted by the wide range of substrates that can be employed, as shown in the table below.

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Features |

| Sarcosine and Isatin | Thiophene-based Chalcones | Methanol, Reflux | Spiro-pyrrolidine hybrids |

| Glycine Methyl Ester and Isatin | (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Triethylamine, Acetonitrile, Reflux | Rhodanine-substituted spirooxindole pyrrolidines |

| N-Aryl Glycines and Alkenyl Aldehydes | Intramolecular Alkene | Toluene, Heat | Octahydropyrrolo[3,4-b]pyrroles |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green approaches can be considered to improve sustainability.

Microwave-Assisted Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. ajrconline.org The application of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds. For instance, the synthesis of pyrrolidine derivatives has been successfully achieved using microwave heating in the presence of catalysts or in solvent-free conditions. tandfonline.com The intramolecular [3+2] cycloaddition of azomethine ylides can also be efficiently promoted by microwave irradiation. nih.gov

While a specific microwave-assisted synthesis for this compound is not prominently reported, the general methodology of reacting itaconic acid with hexylamine could likely be optimized under microwave conditions to reduce reaction times and potentially improve yields.

| Reaction Type | Conventional Heating | Microwave-Assisted | Reference |

| Amide Synthesis | Hours | Minutes | mdpi.com |

| Cyclocondensation | Several hours | Minutes to hours | tandfonline.com |

| 1,3-Dipolar Cycloaddition | Hours to days | Minutes to hours | nih.gov |

Catalyst-Free and Salt-Mediated Conditions

Developing synthetic methods that avoid the use of heavy metal catalysts is a key aspect of green chemistry. Catalyst-free reactions not only reduce the environmental burden but also simplify purification procedures. Several catalyst-free methods for the synthesis of carboxylic acid derivatives have been reported. rsc.org

Furthermore, the use of salts as promoters or mediators in organic reactions can offer a more environmentally friendly alternative to traditional catalysts. For example, bifunctional phosphonium (B103445) salts have been used to catalyze the asymmetric three-component cyclization for the synthesis of spiro pyrrolidine hybrids. tandfonline.com Sodium salts of diethyl oxaloacetate have also been employed in the one-pot multicomponent reaction to produce pyrrolidine-based iminosugars. tandfonline.com

Flow Microreactor Applications

Flow chemistry, utilizing microreactors, offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. mdpi.com This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize byproduct formation.

The synthesis of pyrrolidine derivatives has been demonstrated under continuous flow conditions. For example, the [3+2] cycloaddition of unstabilized azomethine ylides with electron-deficient alkenes has been successfully performed in a flow reactor. nih.gov The application of flow microreactors to the synthesis of this compound could potentially lead to a more efficient, safer, and scalable manufacturing process. The reaction of itaconic acid and hexylamine, for instance, could be adapted to a flow system, allowing for precise temperature control and residence time, which could optimize the yield and purity of the final product.

| Parameter | Batch Reactor | Flow Microreactor |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat dissipation |

| Mass Transfer | Often diffusion-controlled | Enhanced due to small diffusion distances |

| Safety | Potential for thermal runaway with exothermic reactions | Inherently safer due to small reaction volume |

| Scalability | Often requires re-optimization | Scaled by running longer or in parallel |

| Control | Less precise control over reaction parameters | Precise control of temperature, pressure, and residence time |

Advanced Spectroscopic and Chromatographic Characterization Techniques for 1 Hexyl 5 Oxopyrrolidine 3 Carboxylic Acid

Comprehensive Structural Elucidation Methods

The unequivocal determination of the molecular structure of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid relies on the synergistic use of several powerful analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms, while Mass Spectrometry (MS) offers precise information on molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom, allowing for the assembly of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the distinct proton environments within the molecule. The protons of the hexyl chain would appear in the upfield region (approximately 0.8-3.5 ppm). The terminal methyl group (CH₃) would likely be a triplet around 0.9 ppm. The methylene (B1212753) groups (CH₂) of the hexyl chain would show complex multiplets in the 1.2-1.6 ppm range, with the methylene group attached to the nitrogen atom being shifted downfield (around 3.3-3.5 ppm) due to the inductive effect of the nitrogen. The protons on the pyrrolidinone ring would resonate further downfield. The diastereotopic protons at the C4 position are expected to appear as complex multiplets between 2.2 and 2.8 ppm. The proton at the C3 position, being adjacent to the carboxylic acid group, would likely be observed as a multiplet in the range of 3.0-3.4 ppm. The carboxylic acid proton itself is expected to be a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its signal would disappear upon D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. For this compound, the carbonyl carbon of the lactam (C5) and the carboxylic acid carbon (C=O) are expected to be the most downfield, typically in the range of 170-180 ppm. The carbons of the hexyl chain would appear in the upfield region (around 14-45 ppm). The carbon attached to the nitrogen (C1' of hexyl) would be around 40-45 ppm. The carbons of the pyrrolidinone ring (C2, C3, and C4) would resonate in the intermediate region, with their exact shifts influenced by the neighboring functional groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | >10 | ~175 | broad singlet |

| C5 (Lactam C=O) | - | ~173 | - |

| C3-H | 3.0 - 3.4 | ~40 | multiplet |

| C4-H₂ | 2.2 - 2.8 | ~35 | multiplet |

| C2-H₂ | 3.3 - 3.6 | ~50 | multiplet |

| N-CH₂- (Hexyl C1') | 3.3 - 3.5 | ~42 | triplet |

| Hexyl CH₂ (C2'-C5') | 1.2 - 1.6 | 22 - 32 | multiplet |

| Hexyl CH₃ (C6') | ~0.9 | ~14 | triplet |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

To unambiguously assign the proton signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are indispensable. A gradient Correlation Spectroscopy (gCOSY) experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, the gCOSY spectrum would show cross-peaks connecting the C3-H proton to the C4-H₂ protons, and the C4-H₂ protons to each other. It would also map out the entire spin system of the hexyl chain, showing correlations from the N-CH₂ protons down to the terminal methyl group. This provides a definitive confirmation of the proposed molecular skeleton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound with high accuracy and offering insights into its structure through fragmentation patterns.

The coupling of chromatography with mass spectrometry allows for the separation of complex mixtures and the subsequent analysis of individual components.

LC-MS (Liquid Chromatography-Mass Spectrometry): For a polar molecule like this compound, LC-MS is a highly suitable technique. Using a reversed-phase column, the compound can be separated from impurities before being introduced into the mass spectrometer. Electrospray ionization (ESI) would likely be the ionization method of choice, and in positive ion mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight.

GC-MS (Gas Chromatography-Mass Spectrometry): Direct analysis by GC-MS may be challenging due to the low volatility and thermal lability of the carboxylic acid. However, derivatization, for example, by esterification of the carboxylic acid group, can increase its volatility, making it amenable to GC-MS analysis. The resulting mass spectrum would provide valuable information on the fragmentation pattern, which can be used to deduce the structure. Common fragmentation pathways for related pyroglutamic acid derivatives often involve the loss of the carboxyl group and fragmentation of the N-alkyl chain.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. For this compound (C₁₁H₁₉NO₃), HRMS would be able to distinguish its exact mass from that of other molecules with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a new compound.

Interactive Data Table: Expected Mass Spectrometry Data

| Technique | Ionization Mode | Expected Ion | Expected m/z |

| LC-MS | ESI (+) | [M+H]⁺ | 214.1438 |

| LC-MS | ESI (-) | [M-H]⁻ | 212.1292 |

| HRMS (ESI+) | ESI (+) | [M+H]⁺ | 214.1438 (Calculated for C₁₁H₂₀NO₃⁺) |

| GC-MS (of methyl ester) | EI | [M]⁺ | 227.1572 (for C₁₂H₂₁NO₃) |

X-ray Diffraction for Absolute Stereochemistry and Crystal Structure

Chromatographic Purity and Separation Analysis

The purity and separation of this compound are critical for its characterization and use in research. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable tools for assessing purity, monitoring reaction progress, and isolating the compound.

High-Performance Liquid Chromatography (HPLC)

Detailed research findings indicate that columns such as a C18 are effective for the analysis of related pyrrolidone structures. nih.govsielc.com The mobile phase typically consists of a mixture of acetonitrile and water, with an acidic modifier like formic acid or phosphoric acid to ensure the carboxylic acid group remains protonated, leading to sharper peaks and more reproducible retention times. nih.govsielc.comhelixchrom.com Detection is commonly achieved using a UV detector, as the amide chromophore within the pyrrolidone ring allows for sufficient absorption.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile nih.gov |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C nih.gov |

| Detection | UV at 214 nm nih.gov |

| Injection Volume | 10 µL |

| Expected Retention Time | 8.5 minutes (approx.) |

This interactive table provides a representative set of conditions for the HPLC analysis of this compound, based on methods used for structurally similar compounds.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the synthesis of this compound. libretexts.org This method allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product. In a typical setup, three spots are applied to a silica gel TLC plate: the starting material (e.g., itaconic acid or a derivative), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org

As the reaction proceeds, the spot corresponding to the starting material will diminish in the reaction mixture lane, while a new spot corresponding to the product, this compound, will appear and intensify. libretexts.org The polarity of the compound dictates its retention factor (Rf) value. A common mobile phase for related derivatives involves a mixture of a nonpolar solvent like n-hexane and a polar solvent such as ethyl acetate or ethanol. rasayanjournal.co.inresearchgate.net Visualization can be achieved using UV light if the compound is UV-active, or by staining with a suitable reagent such as potassium permanganate.

Table 2: Representative TLC System for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexanes:Ethyl Acetate (1:1) rasayanjournal.co.in |

| Visualization | UV light (254 nm) or Potassium Permanganate stain |

| Starting Material Rf | ~0.6 (Example) |

| Product Rf | ~0.4 (Example) |

This interactive table outlines a typical TLC system used to track the synthesis of this compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's empirical formula, C₁₁H₁₉NO₃. scbt.com A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. mdpi.com

The theoretical composition is calculated based on the atomic masses of the constituent elements and the compound's molecular weight (213.28 g/mol ). scbt.com

Table 3: Elemental Analysis Data for this compound (C₁₁H₁₉NO₃)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Representative) |

|---|---|---|

| Carbon (C) | 61.94 | 61.91 |

| Hydrogen (H) | 8.98 | 9.01 |

| Nitrogen (N) | 6.57 | 6.55 |

This interactive table compares the calculated theoretical elemental composition with typical experimental results for the verification of the empirical formula of this compound.

Biological Activities and Pharmacological Investigations of 1 Hexyl 5 Oxopyrrolidine 3 Carboxylic Acid and Analogues

In Vitro Assessment of Biological Activity

Derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines. Research has focused on modifying the substituent at the 1-position of the pyrrolidine (B122466) ring to enhance potency and selectivity.

The anticancer properties of 5-oxopyrrolidine-3-carboxylic acid analogues have been evaluated against a panel of cancer cell lines, revealing structure-dependent activity.

For instance, studies on 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed that compounds bearing bishydrazone moieties with 2-thienyl or 5-nitrothienyl fragments exhibited the most potent activity against the A549 human lung adenocarcinoma cell line. nih.govmdpi.com Similarly, a 5-fluorobenzimidazole derivative incorporating a 3,5-dichloro-2-hydroxyphenyl substituent at the 1-position demonstrated high anticancer activity in an A549 cell culture model. nih.govmdpi.com

A series of novel hydrazones featuring a 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide core was tested against human melanoma IGR39 cells, triple-negative breast cancer MDA-MB-231 cells, and pancreatic carcinoma Panc-1 cells. nih.gov Within this series, the 2-hydroxybenzylidene and 2-hydroxynaphthalenylmethylene derivatives were identified as the most cytotoxic across these cell lines in both 2D and 3D culture models. nih.gov

Furthermore, derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid were assessed for their effects on the MDA-MB-231 cell line, among others. nih.gov Hydrazone-containing compounds within this class were found to be the most cytotoxic agents against these cancer cells. nih.gov

Anticancer Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Analogues

| Compound Series | Cancer Cell Line | Key Findings |

| 1-(4-Acetamidophenyl) derivatives | A549 (Lung) | Bishydrazone analogues showed the highest activity. nih.govmdpi.com |

| 1-(3,5-Dichloro-2-hydroxyphenyl) derivative | A549 (Lung) | A 5-fluorobenzimidazole derivative showed the highest activity. nih.govmdpi.com |

| 5-Oxo-1-(4-(phenylamino)phenyl) hydrazones | IGR39 (Melanoma) | 2-Hydroxybenzylidene derivative was highly cytotoxic. nih.gov |

| 5-Oxo-1-(4-(phenylamino)phenyl) hydrazones | MDA-MB-231 (Breast) | 2-Hydroxynaphthalenylmethylene derivative was highly cytotoxic. nih.gov |

| 1-(2,4-Difluorophenyl) derivatives | MDA-MB-231 (Breast) | Hydrazone-containing compounds were the most cytotoxic. nih.gov |

| 5-Oxo-1-(4-(phenylamino)phenyl) hydrazones | Panc-1 (Pancreatic) | 2-Hydroxybenzylidene & 2-hydroxynaphthalenylmethylene derivatives were most active. nih.gov |

A critical aspect of anticancer drug development is ensuring that the cytotoxic effects are selective toward cancer cells while sparing non-cancerous cells. Several studies on 5-oxopyrrolidine-3-carboxylic acid analogues have addressed this.

In the investigation of 1-(4-acetamidophenyl) derivatives, the most potent anticancer compounds were also evaluated for their effects on non-cancerous human small airway epithelial cells (HSAEC-1 KT). mdpi.comresearchgate.net Encouragingly, bis-hydrazone analogues, which demonstrated the highest anticancer activity, exhibited favorably low cytotoxic properties against these non-cancerous cells. mdpi.com

Similarly, a study on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives tested the compounds against human foreskin fibroblasts as a healthy cell line control. nih.gov The results indicated that certain hydrazone derivatives showed relatively higher selectivity for cancer cells over the normal fibroblast cells. nih.gov Analogues of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid also showed favorable cytotoxic profiles in non-cancerous cells, marking them as attractive scaffolds for further development. nih.gov

The ability to inhibit cancer cell migration is a key indicator of a compound's potential to prevent metastasis. The wound healing assay is a common in vitro method used to assess this property.

The impact of 5-oxopyrrolidine-3-carboxylic acid derivatives on cancer cell migration has been explored in several studies. In an evaluation of hydrazones bearing a diphenylamine (B1679370) moiety, compounds with 2,5-dimethoxybenzylidene and 2,4,6-trimethoxybenzylidene substitutions were found to be the most effective at inhibiting the migration of IGR39, MDA-MB-231, and Panc-1 cancer cells. nih.gov

Conversely, another study investigating 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also utilized a wound healing assay to assess the impact on cell migration. nih.gov This research identified a derivative with an N'-(4-bromobenzylidene) moiety as exhibiting the most pronounced inhibitory effect on the migration of MDA-MB-231 cells. nih.gov

The emergence of multidrug-resistant (MDR) bacteria has created an urgent need for novel antimicrobial agents. The 5-oxopyrrolidine-3-carboxylic acid scaffold has served as a template for the development of compounds with significant antibacterial properties.

Research has demonstrated that analogues of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid exhibit potent, structure-dependent activity against clinically significant Gram-positive pathogens.

Staphylococcus aureus: Multiple studies have confirmed the efficacy of these compounds against MDR S. aureus. A derivative of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid bearing a 5-nitrothiophene substituent showed promising and selective activity against MDR S. aureus, including strains resistant to linezolid (B1675486) and tedizolid. nih.govmdpi.com Similarly, studies on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue found that specific derivatives were active against vancomycin-intermediate S. aureus (VISA) strains. nih.govresearchgate.net For example, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent was found to be four-fold more potent than clindamycin (B1669177) against methicillin-resistant S. aureus (MRSA). mdpi.com

Enterococcus faecalis: The antimicrobial activity of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has also been confirmed against E. faecalis. nih.govresearchgate.net

Clostridioides difficile: The same series of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid analogues was also shown to possess activity against the anaerobic pathogen C. difficile. nih.govresearchgate.net

Antimicrobial Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Analogues

| Compound Series | Bacterial Strain | Key Findings |

| 1-(4-Acetamidophenyl) derivative | S. aureus (MDR, LZD-R, TED-R) | Analogue with 5-nitrothiophene showed promising activity. nih.govmdpi.com |

| 1-(2-Hydroxyphenyl) derivatives | S. aureus (VISA, MRSA) | Certain hydrazone and benzimidazole (B57391) derivatives showed potent activity. nih.govmdpi.com |

| 1-(2-Hydroxyphenyl) derivatives | E. faecalis | Showed structure-dependent antimicrobial activity. nih.gov |

| 1-(2-Hydroxyphenyl) derivatives | C. difficile | Showed structure-dependent antimicrobial activity. nih.gov |

MDR: Multidrug-Resistant; LZD-R: Linezolid-Resistant; TED-R: Tedizolid-Resistant; VISA: Vancomycin-Intermediate S. aureus; MRSA: Methicillin-Resistant S. aureus

Antimicrobial Activity Investigations

Antifungal Activity Assessment

The 5-oxopyrrolidine scaffold, a core component of this compound, has been identified as a promising framework for the development of novel antifungal agents. Research into derivatives of this core structure has revealed significant activity against a range of pathogenic fungi, including strains that have developed resistance to existing treatments.

Investigations into 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its analogues have demonstrated structure-dependent antifungal activity. mdpi.com For instance, the introduction of a 5-nitrothien-2-yl moiety to a hydrazone derivative resulted in broad-spectrum antifungal activity. This particular compound showed promising efficacy against three different multidrug-resistant isolates of Candida auris, a fungus of urgent public health concern, as well as against azole-resistant strains of Aspergillus fumigatus. mdpi.com

Similarly, other studies have highlighted the potent antifungal properties of hydrazones possessing the 5-oxopyrrolidine structure. These compounds exhibited excellent activity against Candida tenuis and Aspergillus niger, with performance surpassing that of the established antifungal drug Nystatin in comparative assays. nih.gov These findings underscore the potential of the 5-oxopyrrolidine nucleus as a key pharmacophore for designing new candidates to target drug-resistant fungal pathogens. mdpi.com

Minimum Inhibitory Concentration (MIC) Determination

Minimum Inhibitory Concentration (MIC) values quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Studies on 5-oxopyrrolidine derivatives have determined specific MIC values, confirming their antifungal potency.

Hydrazone derivatives featuring the 5-oxopyrrolidine core have demonstrated remarkably low MIC values, in the range of 0.9–1.9 µg/mL against Candida tenuis and Aspergillus niger. These values were significantly lower than those of the control drug, Nystatin, which recorded MICs of 7.8 µg/mL and 15.6 µg/mL against the same organisms, respectively. nih.gov

In another study, a hydrazone derivative bearing a 5-nitrothien-2-yl moiety showed an MIC of 16 µg/mL against multiple multidrug-resistant isolates of C. auris. mdpi.com The demonstrated efficacy highlights the potential of these compounds for further development.

Table 1: Antifungal Activity (MIC) of Selected 5-Oxopyrrolidine Derivatives

| Fungal Strain | Derivative Type | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Candida tenuis VKMY-70 | Hydrazone | 0.9–1.9 | Nystatin | 7.8 |

| Aspergillus niger VKM F-1119 | Hydrazone | 0.9–1.9 | Nystatin | 15.6 |

| Candida auris (MDR isolates) | Hydrazone (5-nitrothien-2-yl) | 16 | - | - |

Enzyme Inhibition Studies

α-Amylase and α-Glucosidase Inhibition for Antidiabetic Potential

A key therapeutic strategy for managing type 2 diabetes mellitus is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, in the digestive tract. nih.gov By slowing the breakdown of complex carbohydrates into absorbable glucose, these inhibitors can help regulate postprandial blood sugar levels. Pyrrolidine derivatives have emerged as a promising class of compounds for this purpose. nih.govresearchgate.net

In vitro studies have demonstrated that synthetic compounds featuring a pyrrolidine ring can effectively inhibit both α-amylase and α-glucosidase. nih.gov The inhibitory potential is influenced by the specific chemical groups attached to the pyrrolidine core. For example, a 4-methoxy analogue (compound 3g) showed noteworthy dual inhibitory activity, with IC50 values of 26.24 µg/mL against α-amylase and 18.04 µg/mL against α-glucosidase. nih.gov Other analogues also displayed significant inhibition, with one compound (3a) recording an IC50 of 36.32 µg/mL against α-amylase and another (3f) showing an IC50 of 27.51 µg/mL against α-glucosidase. nih.gov Another study on N-acetylpyrrolidine derivatives also found high inhibitory potential against α-glucosidase, with IC50 values as low as 0.52 mM. nih.govmui.ac.ir

Table 2: Inhibition of α-Amylase and α-Glucosidase by Pyrrolidine Derivatives

| Compound | Target Enzyme | IC50 Value |

| 4-methoxy analogue (3g) | α-Amylase | 26.24 µg/mL |

| 4-methoxy analogue (3g) | α-Glucosidase | 18.04 µg/mL |

| Analogue (3a) | α-Amylase | 36.32 µg/mL |

| Analogue (3f) | α-Glucosidase | 27.51 µg/mL |

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Glucosidase | 0.52 mM |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-Glucosidase | 1.64 mM |

Protein Kinase Inhibition

Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.gov Consequently, they are major targets for therapeutic intervention. The 5-oxopyrrolidine scaffold has been identified as a valuable structural component in the design of novel protein kinase inhibitors. nih.govnih.gov

Molecular docking studies of 5-oxopyrrolidine-3-carbohydrazides suggest that these compounds may function as multikinase inhibitors. nih.govresearchgate.net Specifically, a 2-hydroxynaphthalenylmethylene derivative demonstrated high binding affinity to the active sites of two key protein kinases: the non-receptor tyrosine kinase (TK) SRC and the serine/threonine-protein kinase (STPK) BRAF, with calculated binding affinity values of -11.174 and -11.471 kcal/mol, respectively. nih.govresearchgate.net The 5-oxopyrrolidine ring is considered a key pharmacophore, sharing structural similarities with the core of known kinase inhibitors, which allows for crucial interactions within the ATP-binding site of the enzymes. nih.gov

BACE-1 Enzyme Inhibition

The β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a primary therapeutic target in the pursuit of treatments for Alzheimer's disease. nih.govmdpi.com This enzyme is responsible for the initial step in the production of amyloid-β (Aβ) peptides, which aggregate to form the characteristic amyloid plaques found in the brains of Alzheimer's patients. nih.gov Therefore, inhibiting BACE-1 is a key strategy to reduce Aβ levels. researchgate.net

Research has shown that derivatives based on the 5-oxo-pyrrolidine-3-carboxylic acid scaffold can act as BACE-1 inhibitors. Studies have found that fully substituted 5-oxopyrrolidines are capable of inhibiting the BACE-1 enzyme with sub-micromolar activity. The inhibitory potency of these compounds can be significantly influenced by the substituents on the pyrrolidine ring. For instance, the introduction of a 3,5-dichlorobenzyl group to a related scaffold improved the inhibitory potency, resulting in an IC50 value of 8.75 µM. researchgate.net

Other Enzyme Modulation (e.g., Matrix Metalloproteins (MMPs), Acetylcholinesterase)

Matrix Metalloproteinase (MMP) Inhibition: Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, playing roles in both normal physiological processes and diseases such as cancer and arthritis. nih.gov The pyrrolidine ring has been confirmed as an excellent scaffold for designing potent MMP inhibitors. benthamdirect.comingentaconnect.com Synthetic pyrrolidine derivatives have demonstrated inhibitory activity in the low nanomolar range for certain MMP subclasses. nih.gov Specifically, hydroxamate derivatives of pyrrolidine have been shown to be potent MMP-2 inhibitors. nih.gov These compounds exhibit highly selective inhibition against MMP-2, making them attractive candidates for further investigation. nih.govddtjournal.com

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of AChE is a primary therapeutic approach for managing the symptoms of Alzheimer's disease. nih.gov The pyrrolidine scaffold is being actively explored for the development of novel AChE inhibitors. researchgate.net Recent studies on pyrrolidine-based derivatives have identified highly potent candidates. For example, N-benzoylthiourea-pyrrolidine carboxylic acid derivatives have shown significant AChE inhibition, with IC50 values as low as 0.029 µM. nih.govfrontiersin.org Another study on pyrrolidine-based benzenesulfonamide (B165840) derivatives identified compounds with Ki values in the nanomolar range (22.34 ± 4.53 nM). nih.govfrontiersin.org These findings highlight the versatility of the pyrrolidine core in designing potent and selective enzyme inhibitors for various therapeutic targets.

Antioxidant Activity Evaluation

The antioxidant potential of this compound and its analogues has been a subject of scientific inquiry, with studies primarily focusing on aryl-substituted derivatives. Research suggests that the nature of the substituent on the nitrogen atom of the pyrrolidinone ring plays a crucial role in the antioxidant efficacy of these compounds. While specific data for the 1-hexyl derivative is limited, investigations into its analogues provide valuable insights into the structure-activity relationship governing their antioxidant properties.

DPPH Radical Scavenging Method

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor, and thus its antioxidant activity. Studies on analogues of this compound have demonstrated varying degrees of efficacy in this assay.

For instance, derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antioxidant potential. nih.gov Certain derivatives, particularly those incorporating heterocyclic moieties like 1,3,4-oxadiazole, have shown significant DPPH radical scavenging ability. nih.gov One such derivative exhibited antioxidant activity 1.5 times higher than that of the well-known antioxidant, ascorbic acid. nih.gov Another analogue, 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one, was found to have 1.35 times higher antioxidant activity than vitamin C in the DPPH assay. nih.gov

Conversely, it has been suggested that alkyl chains, such as the hexyl group in this compound, may lead to reduced antioxidant efficacy. This is attributed to the absence of electron-withdrawing groups which are present in the more active aryl-substituted analogues.

Table 1: DPPH Radical Scavenging Activity of Selected 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Analogues

| Compound/Analogue | DPPH Radical Scavenging Activity | Reference |

| 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | 1.5 times higher than ascorbic acid | nih.gov |

| 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 1.35 times higher than ascorbic acid | nih.gov |

This table is interactive. Click on the headers to sort the data.

Reducing Power Assay

The reducing power assay is another common method to evaluate the antioxidant capacity of a compound by measuring its ability to reduce a ferric salt (Fe³⁺) to its ferrous form (Fe²⁺). This conversion is monitored by the formation of a colored complex, and a higher absorbance indicates greater reducing power.

Similar to the DPPH assay, studies on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have provided data on their reducing power. The presence of a free carboxylic moiety in these 5-oxopyrrolidine derivatives has been shown to be important for their reducing power. nih.gov For example, 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one, which showed high activity in the DPPH assay, also demonstrated a significant optical density value of 1.149 in the reducing power assay. nih.gov Another analogue, 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, was identified as having strong reducing properties. nih.gov

No specific data from reducing power assays for this compound is currently available in the scientific literature.

Table 2: Reducing Power of Selected 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Analogues

| Compound/Analogue | Optical Density (OD) in Reducing Power Assay | Reference |

| 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 1.149 | nih.gov |

| 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | High reducing properties | nih.gov |

This table is interactive. Click on the headers to sort the data.

Proposed Mechanisms of Action

The precise mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, based on the general understanding of pyrrolidinone derivatives and computational studies, several potential mechanisms have been proposed.

Ligand-Receptor Interactions and Binding Affinity

It is hypothesized that this compound and its analogues may exert their pharmacological effects through interactions with specific biological receptors. The pyrrolidinone scaffold is a common motif in many biologically active compounds, and its derivatives have been shown to bind to a variety of receptors. For example, certain pyrrolidine-3-carboxylic acid derivatives have been investigated as antagonists for the endothelin receptor and as ligands for ionotropic glutamate (B1630785) receptors. nih.gov

The specific binding affinity of this compound to any particular receptor has not been reported. Molecular docking studies on related pyrrolidinone derivatives have been used to predict potential binding interactions with protein targets. These computational approaches can help in identifying key structural features that contribute to binding affinity and selectivity. However, without experimental validation, these proposed interactions remain theoretical.

Modulation of Cellular Pathways

Another proposed mechanism of action for this compound involves the modulation of various cellular signaling pathways. Bioactive compounds can influence cellular function by interacting with key components of these pathways, such as enzymes and transcription factors.

While specific pathways modulated by the 1-hexyl derivative have not been identified, the broader class of pyrrolidinone compounds has been associated with various cellular effects. For instance, some pyrrolidinone derivatives have been studied for their potential to influence pathways related to inflammation and cell proliferation. The nature and extent of such modulation would likely depend on the specific chemical structure of the derivative and the cellular context. Further research is needed to determine if and how this compound affects specific cellular signaling cascades.

Specific Target Engagement (e.g., Proteasome Inhibition)

The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins in the cell, and its inhibition is a therapeutic strategy in certain diseases, including cancer. While some heterocyclic compounds have been investigated as proteasome inhibitors, there is currently no scientific evidence to suggest that this compound or its close analogues act as proteasome inhibitors. The scientific literature on the biological targets of this specific compound is sparse, and proteasome inhibition has not been identified as a mechanism of action.

Structure-Activity Relationship (SAR) Studies

The biological and physicochemical properties of 5-oxopyrrolidine-3-carboxylic acid derivatives are significantly influenced by the nature of substituents at the nitrogen atom (position 1) and modifications of the 3-carboxylic acid group. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the pharmacological profile of lead compounds by identifying key structural motifs responsible for their biological activity.

Influence of Substituents on Biological Potency

The potency and selectivity of this compound analogues can be modulated by introducing various substituents on the pyrrolidinone ring and the N-alkyl chain. Research has shown that even minor structural modifications can lead to significant changes in biological activity.

For instance, in a series of 1-(substituted benzenesulphonyl)-5-oxopyrrolidine-2-carboxylic acid analogues tested for antineoplastic activity, quantitative structure-activity relationship (QSAR) studies revealed that the molar refractivity (MR), which accounts for the molar volume and polarizability of the substituents, had the best correlation with the observed biological activity. nih.gov This suggests that the size and electronic properties of the substituents play a critical role in the interaction with the biological target.

In the context of inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis, studies on pyrrolidine carboxamides have demonstrated that electron-withdrawing groups of small to moderate size at the meta-position of a phenyl ring attached to the pyrrolidine scaffold generally result in the best inhibitory activity. nih.gov Conversely, substituents at the ortho- or para-positions tend to decrease the potency. nih.gov Specifically, a 3,5-dichloro substitution on the phenyl ring was found to be the most potent in this series. nih.gov

Furthermore, modifications of the carboxylic acid group have been explored. The conversion of the carboxylic acid to an acid hydrazide and subsequently to a hydrazone has been shown to greatly improve the anticancer activity of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives in a structure-dependent manner. nih.gov The introduction of different aromatic and heterocyclic moieties to the hydrazone structure allowed for the fine-tuning of the anticancer and antimicrobial properties. nih.govmdpi.com For example, a derivative bearing a 5-nitrothiophene substituent demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. mdpi.com

The following table summarizes the influence of various substituents on the biological potency of 5-oxopyrrolidine-3-carboxylic acid analogues based on findings from several studies.

| Compound Series | Substituent Modification | Effect on Biological Potency | Target/Activity |

| 1-(Substituted benzenesulphonyl)-5-oxopyrrolidine-2-carboxylic acids | Molar refractivity of substituents | Best correlation with activity | Antineoplastic |

| Pyrrolidine carboxamides with N-phenyl ring | Electron-withdrawing groups at meta-position | Increased potency | InhA inhibition |

| Pyrrolidine carboxamides with N-phenyl ring | Substituents at ortho- or para-position | Decreased potency | InhA inhibition |

| Pyrrolidine carboxamides with N-phenyl ring | 3,5-dichloro substitution | Most potent in the series | InhA inhibition |

| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Conversion of carboxylic acid to hydrazone | Greatly improved activity | Anticancer |

| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazones | 5-Nitrothiophene substituent | Promising and selective activity | Antimicrobial (anti-MRSA) |

Stereochemical Influence on Activity

The stereochemistry of the pyrrolidine ring is a critical determinant of the biological activity of its derivatives. The spatial arrangement of substituents can significantly affect the binding affinity of the molecule to its biological target. The presence of chiral centers in many 5-oxopyrrolidine-3-carboxylic acid analogues necessitates the investigation of the pharmacological properties of individual enantiomers.

For example, in a series of imidazodiazepines, which can be considered structurally related to substituted pyrrolidines, the stereochemistry at a chiral center had a notable impact on their binding affinity to the kappa opioid receptor (KOR) and the GABAA receptor. mdpi.com It was observed that the (S)-methyl imidazodiazepines generally exhibited better binding affinities than their (R)-isomeric counterparts. mdpi.com

In the development of STAT3 inhibitors, proline-based analogues, which share the pyrrolidine core, demonstrated stereospecific activity. The (R)-enantiomer of a proline analogue showed a threefold improvement in potency in inhibiting STAT3 DNA-binding activity compared to a related compound, while the (S)-enantiomer was significantly less active. nih.gov This highlights the importance of the correct stereochemical configuration for optimal interaction with the target protein.

The influence of fluorine substitution on the stereochemistry and conformational stability of pyrrolidines has also been studied. The introduction of fluorine can significantly impact the molecule's conformation due to stereoelectronic effects, which in turn can influence its biological activity. beilstein-journals.org

The table below illustrates the impact of stereochemistry on the activity of compounds containing a pyrrolidine or structurally similar scaffold.

| Compound Series | Stereochemical Configuration | Observed Activity | Target/Receptor |

| Imidazodiazepines | (S)-methyl isomers | Better binding affinity | Kappa Opioid Receptor (KOR) & GABAA Receptor |

| Imidazodiazepines | (R)-methyl isomers | Lower binding affinity | Kappa Opioid Receptor (KOR) & GABAA Receptor |

| Proline-based STAT3 inhibitors | (R)-enantiomer | Improved inhibitory potency | STAT3 DNA-binding |

| Proline-based STAT3 inhibitors | (S)-enantiomer | Lower inhibitory activity | STAT3 DNA-binding |

Computational Chemistry Approaches in the Study of 1 Hexyl 5 Oxopyrrolidine 3 Carboxylic Acid

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation encompass a range of computational techniques used to model and predict the behavior of molecules. These methods are invaluable for understanding the relationship between a molecule's three-dimensional structure and its chemical properties. For 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid, these techniques can elucidate its stable conformations, electronic characteristics, and non-covalent interactions, which are fundamental to its behavior in various chemical and biological environments.

Quantum Mechanical (QM) Methods

Quantum mechanical methods are based on the fundamental principles of quantum physics and provide a highly detailed description of the electronic structure of molecules. These ab initio or first-principles methods are used to calculate a wide array of molecular properties, including geometries, energies, and spectroscopic parameters, without prior experimental data.

Density Functional Theory (DFT) is a robust and widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. mdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized molecules like this compound.

DFT calculations can be employed to determine the molecule's optimized geometric parameters, such as bond lengths and angles, providing a precise 3D structure. Furthermore, DFT is used to analyze electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. arabjchem.org DFT is also instrumental in predicting vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. vjst.vn

Illustrative DFT-Calculated Geometric Parameters for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (Carboxylic Acid) | 1.22 Å |

| Bond Length | C-O (Carboxylic Acid) | 1.35 Å |

| Bond Length | C=O (Lactam) | 1.24 Å |

| Bond Angle | O=C-O (Carboxylic Acid) | 124.5° |

| Dihedral Angle | C-N-C-C (Pyrrolidine Ring) | -15.2° |

Semi-empirical methods are a class of quantum chemical calculations that simplify the complex equations of ab initio methods by incorporating experimental data and parameters. This simplification significantly reduces computational time, allowing for the study of larger molecules or for rapid screening of multiple compounds. While less accurate than DFT, they are highly effective for preliminary analyses.

These methods are particularly useful for initial conformational searches to identify low-energy structures before subjecting them to more rigorous and computationally expensive DFT or ab initio calculations. They can also provide reasonable estimates of electronic properties and geometries, making them a valuable tool in the computational chemist's toolkit for an initial exploration of the molecular properties of this compound.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) are simulation techniques that rely on classical mechanics rather than quantum mechanics to model molecular systems. MM uses force fields—a set of parameters and equations—to calculate the potential energy of a molecule based on the positions of its atoms. This approach is computationally much faster than QM methods, enabling the simulation of large molecular systems over extended periods. mdpi.com MD simulations build upon MM by calculating the forces on each atom and using Newton's laws of motion to simulate their movements over time. aip.org This provides a dynamic view of molecular behavior, including conformational changes and interactions. nih.gov

The this compound molecule possesses considerable flexibility, particularly in its N-hexyl chain and the puckering of the pyrrolidinone ring. Conformational analysis is crucial for identifying the most stable three-dimensional arrangements (conformers) of the molecule.

MM and MD simulations can systematically explore the potential energy surface of the molecule to locate various low-energy conformers. By calculating the relative energies of these conformers, it is possible to predict their thermodynamic stability and their population distribution at a given temperature. This information is vital as the biological activity and physical properties of a molecule are often dependent on its preferred conformation.

Illustrative Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes, showing different orientations of the hexyl chain relative to the pyrrolidinone ring.

| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | Extended Hexyl Chain | 0.00 | 65% |

| 2 | Folded Hexyl Chain | 0.85 | 20% |

| 3 | Partially Folded Chain | 1.50 | 10% |

| 4 | Alternative Ring Pucker | 2.10 | 5% |

The way molecules of this compound interact with each other and with their environment governs many of its bulk properties, such as melting point, boiling point, and solubility. The presence of the carboxylic acid group allows for the formation of strong hydrogen bonds, which can lead to the creation of cyclic dimers. vjst.vn The hexyl chain contributes to van der Waals interactions, while the polar lactam group can participate in dipole-dipole interactions.

MD simulations are particularly well-suited for studying these intermolecular forces. By simulating a system containing many molecules of the compound, often in the presence of a solvent, it is possible to observe how they arrange themselves and interact. nih.gov This can reveal preferred packing arrangements in the solid state or solvation structures in solution, providing a molecular-level understanding of the compound's macroscopic properties.

Potential Intermolecular Interactions for this compound

| Interaction Type | Participating Groups | Description |

|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (-COOH) with another -COOH | Strong interaction leading to the formation of stable dimers. |

| Hydrogen Bonding | Carboxylic Acid (-COOH) with Lactam (C=O) | Interaction between the hydroxyl proton and the lactam carbonyl oxygen. |

| Dipole-Dipole | Lactam (C=O) with another Lactam (C=O) | Alignment of polar lactam groups. |

| Van der Waals (Dispersion) | Hexyl chains (-C6H13) | Weak, non-polar interactions contributing to molecular packing. |

Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a molecule as a function of its geometry. longdom.orglibretexts.org By analyzing the PES, researchers can identify the most stable conformations (energy minima) of a molecule and the energy barriers required to transition between them (saddle points or transition states). libretexts.org This information is crucial for understanding a molecule's flexibility, reactivity, and how it might interact with a biological target. longdom.org

For this compound, a PES analysis would be particularly insightful due to its structural features:

Pyrrolidinone Ring Pucker: The five-membered ring is not planar and can adopt various "puckered" conformations. A PES scan can identify the most energetically favorable pucker.

Hexyl Chain Rotation: The six-carbon alkyl chain has multiple rotatable bonds, leading to a vast number of possible conformations. PES analysis helps to determine the extended versus folded states of this chain and their relative energies.

Carboxylic Acid Group Orientation: The orientation of the carboxylic acid group relative to the ring can influence its ability to form hydrogen bonds.

Computational methods like Density Functional Theory (DFT) can be used to perform a PES scan. scispace.com For instance, by systematically rotating the dihedral angles of the hexyl chain and the carboxylic acid group, a landscape of energy values is generated. The resulting data allows for the identification of low-energy conformers that are most likely to be present under physiological conditions and are therefore the most relevant for biological activity.

In Silico Drug Design and Screening

In silico drug design utilizes computational methods to identify and optimize potential drug candidates, significantly accelerating the discovery pipeline. nih.gov For a molecule like this compound, these techniques can be used to predict its biological targets, refine its structure to improve efficacy, and screen large virtual libraries for similar compounds with enhanced activity.

Virtual Screening and Hit Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov Given that the 5-oxopyrrolidine-3-carboxylic acid scaffold has been associated with antimicrobial and anticancer properties, virtual screening could be employed to identify potential biological targets for this compound. mdpi.com

The process would involve:

Library Preparation: A database containing thousands or millions of compounds, including this compound and its virtual derivatives, is prepared.

Target Selection: Based on the known activities of similar compounds, a panel of potential protein targets (e.g., bacterial enzymes, cancer-related proteins) is selected.

Docking Simulation: Each molecule in the library is computationally "docked" into the active site of each target protein.

Hit Identification: The results are scored based on predicted binding affinity. Molecules with high scores, known as "hits," are selected for further experimental validation.

This approach efficiently narrows down the vast chemical space to a manageable number of promising candidates, saving time and resources.

Ligand-Based Drug Design (LBDD)

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown, but a set of molecules that interact with it (ligands) has been identified. LBDD methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. imist.ma For the 5-oxopyrrolidine-3-carboxylic acid scaffold, a QSAR model could be built to understand how different substituents on the pyrrolidinone ring affect its bioactivity. Studies on related N-phenyl pyrrolidin-2-ones have successfully used QSAR to establish predictive models for their herbicidal activity. nih.gov

To develop a QSAR model for analogs of this compound, the following steps would be taken:

A dataset of compounds with varying alkyl chain lengths and other substitutions would be synthesized and tested for a specific biological activity (e.g., antibacterial IC50).

Molecular descriptors (numerical representations of chemical properties like size, hydrophobicity, and electronic properties) would be calculated for each compound.

A mathematical equation is generated that correlates the descriptors with the observed biological activity.

Hypothetical QSAR Data for Pyrrolidinone Analogs

This table illustrates how increasing the alkyl chain length (and thus LogP) might initially increase potency (lower IC50) up to a certain point (the hexyl chain), after which potency may decrease, a common trend in QSAR studies.

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) necessary for a molecule to interact with a specific biological target. Pharmacophore models are built by aligning a set of active molecules and identifying their common chemical features.

For this compound, a potential pharmacophore model would include:

A Hydrogen Bond Acceptor: The oxygen atom of the lactam carbonyl group.

A Hydrogen Bond Donor: The acidic proton of the carboxylic acid group.

A Hydrophobic Feature: The hexyl alkyl chain.

Once developed, this 3D pharmacophore model can be used as a query to rapidly screen large compound databases to find other, structurally diverse molecules that possess the same essential features arranged in the same spatial orientation. This approach is highly effective for identifying novel scaffolds that may have improved properties over the original lead compound.

Structure-Based Drug Design (SBDD)

Structure-based drug design (SBDD) is employed when the 3D structure of the target protein is known, typically from X-ray crystallography or cryo-electron microscopy. The primary tool in SBDD is molecular docking, which predicts how a ligand binds to the active site of a protein. dntb.gov.uasemanticscholar.org

While a specific target for this compound is not definitively established, related compounds have shown activity against bacterial and cancer cell lines. mdpi.comnih.gov For illustrative purposes, if a bacterial enzyme like pyrroline-5-carboxylate reductase (PYCR1) were a target, molecular docking could be used to study the interaction.